molecular formula C23H24O12 B13412314 ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13412314
M. Wt: 492.4 g/mol
InChI Key: YQDSASXRSMGNOM-YEKYASBRSA-N
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Description

This compound is a structurally complex glycoside derivative featuring a flavone-like chromene core (3,4-dihydroxyphenyl and 4-oxo-2,3-dihydrochromen-7-yl moieties) linked to a substituted oxane (pyranose) ring esterified with an ethyl carboxylate group. It is classified as a phenolic glycoside, a common scaffold in plant-derived metabolites with antioxidant, anti-inflammatory, and enzyme-modulating properties .

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C23H24O12/c1-2-32-22(31)21-19(29)18(28)20(30)23(35-21)33-10-6-13(26)17-14(27)8-15(34-16(17)7-10)9-3-4-11(24)12(25)5-9/h3-7,15,18-21,23-26,28-30H,2,8H2,1H3/t15-,18-,19-,20+,21-,23+/m0/s1

InChI Key

YQDSASXRSMGNOM-YEKYASBRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CCOC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Source Material Selection

Research indicates that rice extracts, especially those from Oryza sativa, contain precursor molecules and related polyphenolic compounds that can serve as starting materials. Patent JP2005265702A describes a method for extracting rice-derived polyphenols using aqueous or alcoholic solvents, emphasizing the importance of selecting rice varieties with high phenolic content.

Extraction Procedure

  • Solvent Extraction:
    The plant material is subjected to solvent extraction using ethanol, methanol, or water at controlled temperatures (typically 40–60°C). The choice of solvent influences the yield and purity of phenolic compounds.

  • Solid-Liquid Separation:
    Post-extraction, the mixture undergoes filtration or centrifugation to remove insoluble residues.

  • Concentration:
    The filtrate is concentrated under reduced pressure to remove solvents, yielding a crude extract rich in phenolic constituents.

Purification of Phenolic Components

  • Liquid-Liquid Partitioning:
    The crude extract is partitioned with solvents such as ethyl acetate to enrich phenolic compounds, as described in patent literature.

  • Chromatographic Separation:
    Techniques like column chromatography, utilizing silica gel or Sephadex LH-20, are employed to isolate fractions containing the target precursor molecules, notably dihydroxyphenyl derivatives.

Chemical Modification and Synthesis

Following extraction, the key challenge involves converting the natural phenolic compounds into the target glycosylated ester compound through a sequence of chemical transformations.

Glycosylation of Phenolic Precursors

The core structure involves a glycosidic linkage to a sugar moiety, specifically a tri-hydroxyoxane derivative. The glycosylation process is performed via:

  • Activation of Sugar Donor:
    Using glycosyl donors such as peracetylated or perbenzylated sugar derivatives, activated with promoters like N-iodosuccinimide (NIS) and silver triflate (AgOTf).

  • Glycosidic Bond Formation:
    The phenolic hydroxyl group reacts with the activated sugar under anhydrous conditions, typically in dichloromethane at low temperatures (0–25°C), to form the glycosidic linkage.

Esterification with Carboxylic Acid Derivatives

The esterification step attaches the carboxylate group to the sugar moiety:

  • Activation of Carboxylic Acid:
    The corresponding acid, such as a protected or unprotected oxo-carboxylic acid, is activated using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Ester Formation:
    The activated acid reacts with the hydroxyl group on the sugar or phenolic precursor to form the ester bond, yielding the final compound.

Final Deprotection and Purification

  • Deprotection:
    Protective groups introduced during glycosylation or esterification are removed under mild conditions, such as acid hydrolysis or hydrogenolysis, to yield the free hydroxyl groups and the target compound.

  • Purification:
    The final product is purified through preparative HPLC or recrystallization, ensuring high purity suitable for pharmacological studies.

Summary of Preparation Steps

Step Description Key Reagents/Conditions References
1. Extraction Isolate phenolic compounds from rice or plant sources Ethanol/water, 40–60°C
2. Partitioning Enrich phenolics via liquid-liquid extraction Ethyl acetate, water
3. Chromatography Purify phenolic fractions Silica gel, Sephadex LH-20
4. Glycosylation Attach sugar moiety to phenolic hydroxyl Glycosyl donor, NIS, AgOTf, dichloromethane
5. Esterification Attach carboxylate group DCC/EDC, carboxylic acid derivative
6. Deprotection Remove protective groups Acid hydrolysis or hydrogenolysis ,
7. Final Purification Recrystallization or HPLC Appropriate solvents ,

Notes on Optimization and Challenges

  • Yield Optimization:
    Fine-tuning solvent ratios, temperature, and reaction times is critical for maximizing yield and purity.

  • Stereochemistry Control:
    Maintaining stereochemical integrity during glycosylation and esterification is essential, often achieved through stereoselective glycosylation techniques.

  • Scale-up Considerations: Industrial-scale synthesis requires careful control of reaction parameters to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the chromen-7-yl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The chromen-7-yl moiety may also play a role in its biological effects by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Antioxidant Potential: The 3,4-dihydroxyphenyl and 4-oxochromen motifs are critical for radical scavenging, as seen in analogous flavonoids .
  • Synthetic Accessibility : Ethyl esterification simplifies synthesis compared to acetylated derivatives (e.g., methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate, ), though steric hindrance may challenge regioselective modifications.

Biological Activity

The compound ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C27H30N2O13S
  • Molecular Weight : 622.598 g/mol
  • IUPAC Name : (2R,3R,4R,5S,6S)-6-[5-[(1R)-1-(4-acetamido-1,3-dioxoisoindol-2-yl)-2-methylsulfonylethyl]-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Structural Features

The compound features multiple hydroxyl groups and a chromene backbone which are significant for its biological interactions. The presence of these functional groups contributes to its potential antioxidant and anticancer properties.

Antioxidant Activity

Numerous studies have indicated that compounds with similar structural features exhibit strong antioxidant properties. For instance:

CompoundConcentrationModelEffect
Ethyl (2S,3S,4S,5R,6S)50 μMHuman fibroblastsReduction of oxidative stress markers

Research has shown that the antioxidant activity is primarily due to the ability of hydroxyl groups to scavenge free radicals.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The following table summarizes key findings:

StudyCell LineConcentrationEffect
DU145 (prostate cancer)10–100 μMInduction of apoptosis
A549 (lung cancer)5–20 μMInhibition of proliferation
HeLa (cervical cancer)50 μMCell cycle arrest

These studies suggest that the compound can inhibit cell growth and induce apoptosis in various cancer cell lines.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of signaling pathways : It has been shown to interfere with pathways such as PI3K/Akt and MAPK/ERK that are crucial for cell survival and proliferation.
  • Induction of apoptosis : The compound promotes apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study 1: Propolis Extracts

A study examining the effects of propolis extracts containing similar flavonoids demonstrated significant anticancer activity against various cell lines. The extract was able to inhibit angiogenesis and metastasis in vivo models .

Case Study 2: Flavonoid Derivatives

Research on flavonoid derivatives indicated that compounds structurally related to ethyl (2S,3S,4S,5R,6S) showed promise in treating breast cancer through the induction of apoptosis and inhibition of migration in MDA-MB-231 cells .

Q & A

Q. What are the key synthetic strategies for synthesizing this polyhydroxy-oxane carboxylate derivative, and how are stereochemical centers controlled?

The synthesis involves sequential protection of hydroxyl groups, regioselective glycosylation, and chromene-oxane coupling. For stereochemical control, chiral auxiliaries or enzymatic catalysis (e.g., lipase-mediated resolutions) are critical. Protecting groups like tert-butyldimethylsilyl (TBS) or acetyl are used to prevent undesired side reactions during coupling steps. Post-coupling deprotection under mild acidic conditions (e.g., acetic acid/water) preserves stereointegrity . Final purification often employs reverse-phase HPLC with C18 columns to isolate diastereomers .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • X-ray crystallography : Resolves absolute configuration, particularly for the oxane ring and chromene substituents. Hydrogen-bonding networks in the crystal lattice (e.g., O–H···O interactions) stabilize the structure, aiding in refinement .
  • NMR spectroscopy : 2D techniques (COSY, HSQC, HMBC) map coupling between oxane protons (δ 3.5–5.5 ppm) and chromene aromatic protons (δ 6.8–7.4 ppm). NOESY confirms spatial proximity of stereocenters .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ ion) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity, given structural similarities to flavonoid-glycoside derivatives?

  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase, leveraging the chromene moiety’s affinity for hydrophobic pockets .
  • In vitro assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) and anti-inflammatory effects via TNF-α inhibition in macrophage models. Dose-response curves (0.1–100 μM) identify efficacy thresholds .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS tracks parent compound depletion over 60 minutes .

Q. How should contradictory data in biological activity or synthetic yields be addressed?

  • Bioactivity variability : Compare assays across cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-type-specific effects. Validate via orthogonal methods (e.g., ELISA vs. Western blot for protein quantification) .
  • Synthetic yield discrepancies : Optimize reaction parameters (temperature, solvent polarity) using design of experiments (DoE). For example, replacing THF with DMF in chromene-oxane coupling improves yields from 45% to 68% due to better solubility .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicological profiles?

  • ADMET prediction : Use SwissADME to calculate logP (polarity), BBB permeability, and CYP inhibition. The compound’s high hydroxyl count suggests poor oral bioavailability (logP < −1.5) but low hepatotoxicity .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma half-life. GROMACS trajectories (100 ns) reveal stable hydrogen bonds with Lys199 and Arg218 residues .

Q. How does stereochemistry influence the compound’s physicochemical and biological properties?

  • Solubility : The (2S,3S,4S,5R,6S) configuration enhances water solubility via axial hydroxyl groups, critical for in vivo applications. Compare with epimers (e.g., 2R) showing 3-fold lower solubility .
  • Receptor binding : Enantiomers with inverted C5 configuration (5S vs. 5R) exhibit 10-fold lower affinity for COX-2 due to mismatched hydrogen-bonding motifs .

Methodological Considerations

  • Stereochemical analysis : Use Mosher’s esterification to assign absolute configuration to secondary alcohols. Compare Δδ values (δ_S − δ_R) for methoxytrifluoromethylphenylacetyl (MTPA) esters .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches. Report mean yields ± SD and statistical significance (p < 0.05 via ANOVA) .

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